molecular formula C19H15N3O4S B3952684 3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide CAS No. 6591-71-5

3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide

Cat. No.: B3952684
CAS No.: 6591-71-5
M. Wt: 381.4 g/mol
InChI Key: MPLNUCDWCYDDRV-UHFFFAOYSA-N
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Description

3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide is a chemical compound with the molecular formula C19H15N3O4S It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group, a nitrophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide typically involves the following steps:

    Naphthalene Derivative Preparation: The starting material, a naphthalene derivative, is first functionalized with a methoxy group at the 3-position.

    Carbamothioylation: The functionalized naphthalene is then reacted with a carbamothioylating agent, such as thiocarbamoyl chloride, under basic conditions to introduce the carbamothioyl group.

    Nitrophenylation: Finally, the compound is reacted with a nitrophenyl derivative, such as 4-nitrophenyl isocyanate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form different products.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Methoxy radicals and further oxidized products.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-[(4-aminophenyl)carbamothioyl]naphthalene-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

    3-methoxy-N-[(4-chlorophenyl)carbamothioyl]naphthalene-2-carboxamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitrophenyl group, in particular, plays a crucial role in its reactivity and interactions with molecular targets.

Properties

IUPAC Name

3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-26-17-11-13-5-3-2-4-12(13)10-16(17)18(23)21-19(27)20-14-6-8-15(9-7-14)22(24)25/h2-11H,1H3,(H2,20,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLNUCDWCYDDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387702
Record name 3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6591-71-5
Record name 3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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